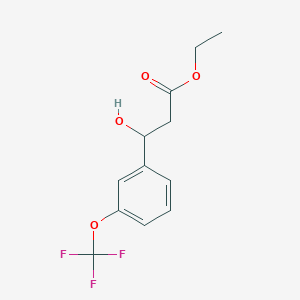

Ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanoate

Description

Ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanoate is a fluorinated ester derivative characterized by a hydroxy group and a 3-(trifluoromethoxy)phenyl substituent on the propanoate backbone. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C12H13F3O4 |

|---|---|

Molecular Weight |

278.22 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoate |

InChI |

InChI=1S/C12H13F3O4/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)19-12(13,14)15/h3-6,10,16H,2,7H2,1H3 |

InChI Key |

WQFDKOGCYOWNBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)OC(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanoate typically involves the reaction of ethyl acetoacetate with 3-(trifluoromethoxy)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 3-(trifluoromethoxy)benzaldehyde or 3-(trifluoromethoxy)benzoic acid.

Reduction: Formation of ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Positional Isomerism: 3- vs. 4-(Trifluoromethoxy) Substitution

The position of the trifluoromethoxy group significantly influences electronic and steric properties:

- Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate (CAS 642451-74-9): The 3-substituted isomer has a molecular weight of 276.21 and is available from one supplier .

- Ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate (CAS 252955-06-9): The 4-substituted isomer has identical molecular weight but higher commercial availability (15 suppliers), suggesting broader industrial use .

Functional Group Variations: Hydroxy vs. Oxo

Replacing the oxo group with a hydroxy group alters hydrogen-bonding capacity and reactivity:

- Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate: The ketone group is electron-withdrawing, enhancing electrophilicity at the β-carbon for nucleophilic reactions .

Substituent Effects: Bromo vs. Trifluoromethoxy

Bromo-substituted analogs highlight the impact of halogenation:

- Ethyl 3-(3-bromo-4-(trifluoromethoxy)phenyl)-3-hydroxypropanoate (CAS 2969333-23-9): Bromine adds steric bulk (MW 363.11) and may enhance halogen bonding in molecular recognition .

- Ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanoate: The absence of bromine reduces molecular weight (276.21) and simplifies synthetic steps .

Data Tables

Table 1: Structural and Commercial Comparison of Key Analogs

Table 2: Functional Group Impact on Properties

| Functional Group | Reactivity | Solubility | Stability |

|---|---|---|---|

| Oxo (C=O) | High (electrophilic) | Moderate (nonpolar) | High (inert) |

| Hydroxy (-OH) | Moderate (nucleophilic) | High (polar) | Low (acid-sensitive) |

Biological Activity

Ethyl 3-hydroxy-3-(3-(trifluoromethoxy)phenyl)propanoate is an organic compound notable for its trifluoromethoxy group, which enhances its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C12H13F3O3

- Molecular Weight : 264.23 g/mol

- CAS Number : 613675-39-1

- Purity : Typically around 97% .

The trifluoromethoxy group significantly influences the compound's lipophilicity and binding interactions with various biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to:

- Enhanced Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate cell membranes, facilitating interactions with intracellular targets.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity .

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor for various enzymes. For example:

- Tryptophan Hydroxylase Inhibition : Compounds with similar structures have shown significant inhibition rates against tryptophan hydroxylase, a target for treating obesity and metabolic disorders .

Table 1: Summary of Enzyme Inhibition Studies

| Compound Name | Target Enzyme | Inhibition Rate (%) |

|---|---|---|

| This compound | Tryptophan Hydroxylase | TBD |

| Related Compound A | Tryptophan Hydroxylase | 64% at 100 µM |

| Related Compound B | Other Enzyme | TBD |

Pharmacokinetics and Bioavailability

Studies suggest that modifications to the structure of this compound could improve its metabolic stability and bioavailability. The unique electronic properties imparted by the trifluoromethoxy group may enhance binding affinity and selectivity towards biological targets, making it a candidate for further exploration in medicinal chemistry .

Case Study: Anti-inflammatory Properties

In a recent study, ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate demonstrated promising anti-inflammatory effects in vitro. The compound was tested on various cell lines, showing a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases .

Applications in Drug Development

The compound has been explored for its potential as a pharmaceutical agent targeting specific enzymes or receptors. Its structural similarities to other biologically active compounds suggest it could be a valuable scaffold in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.